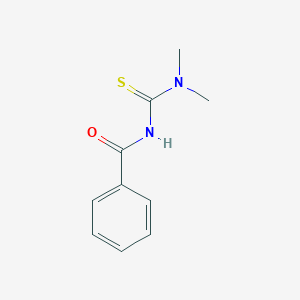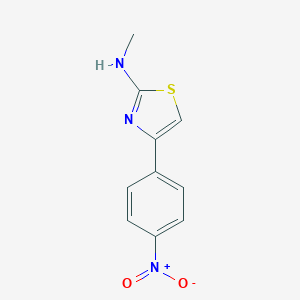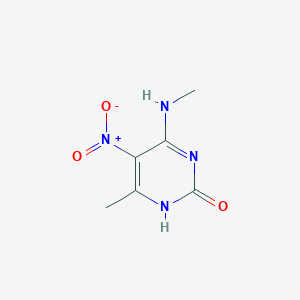
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, also known as Methylaminopyrimidinone or MAP, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques.
Mécanisme D'action
The mechanism of action of MAP is not well understood, but it is believed to act as a nucleic acid base analog. MAP has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are enzymes involved in DNA replication and transcription. This inhibition may be due to the structural similarity between MAP and the natural nucleic acid bases, which allows MAP to compete with them for binding to the enzymes.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MAP can induce apoptosis, or programmed cell death, in cancer cells. MAP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, MAP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MAP in lab experiments is its ability to label proteins in living cells. This allows researchers to study protein dynamics and interactions in real-time, without the need for fixation or staining. However, the low yield and high cost of MAP can be a limitation for some experiments. In addition, the potential cytotoxicity of MAP may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on MAP. One area of interest is the development of new synthetic methods for MAP that are more efficient and cost-effective. Another area of interest is the development of new applications for MAP in the field of protein labeling and imaging. Finally, further studies are needed to fully understand the mechanism of action of MAP and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, or MAP, is a heterocyclic organic compound that has been widely used in scientific research. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques. MAP has been shown to have a number of biochemical and physiological effects, including the ability to label proteins in living cells and induce apoptosis in cancer cells. While there are some limitations to the use of MAP in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MAP is a complex process that involves the reaction of 4-methyl-5-nitropyrimidine-2,6-diamine with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and pH. The yield of MAP is typically low, ranging from 20-40%, but the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
MAP has been widely used in scientific research as a tool to study various biological processes. One of the main applications of MAP is in the field of protein labeling and imaging. MAP can be conjugated with fluorescent dyes or other tags to label proteins and track their movement in living cells. This technique has been used to study protein trafficking, protein-protein interactions, and protein turnover.
Propriétés
Numéro CAS |
5177-15-1 |
|---|---|
Nom du produit |
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one |
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
6-methyl-4-(methylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(7-2)9-6(11)8-3/h1-2H3,(H2,7,8,9,11) |
Clé InChI |
ARIDMAKFIUPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
Autres numéros CAS |
5177-15-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





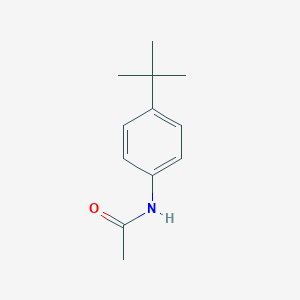
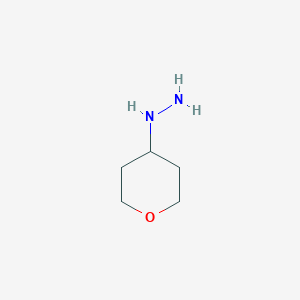
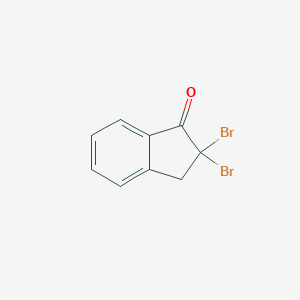
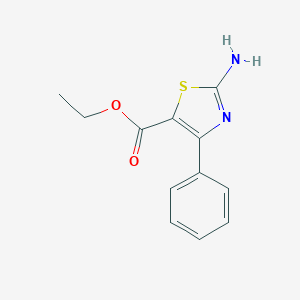
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)


![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)
